N,N-dibenzyl-3-methylaniline
Overview
Description
N,N-dibenzyl-3-methylaniline is an organic compound with the molecular formula C21H21N It is a derivative of aniline, where the nitrogen atom is bonded to two benzyl groups and a methyl group is attached to the meta position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dibenzyl-3-methylaniline can be synthesized through several methods. One common approach involves the N-alkylation of 3-methylaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like toluene .
Another method involves the reductive amination of 3-methylaniline with benzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction is usually carried out in a solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dibenzyl-3-methylbenzamide using oxidizing agents like potassium permanganate.
Reduction: Reduction of the compound can lead to the formation of this compound derivatives with different substituents on the benzyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: N,N-dibenzyl-3-methylbenzamide.
Reduction: Various this compound derivatives.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
N,N-dibenzyl-3-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-3-methylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties and biological activities. The pathways involved in its mechanism of action include coordination to metal centers and subsequent activation of substrates .
Comparison with Similar Compounds
Similar Compounds
N-methylaniline: A simpler derivative with one methyl group attached to the nitrogen atom.
N,N-dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
N,N-dibenzylaniline: Similar structure but without the methyl group on the aromatic ring.
Uniqueness
N,N-dibenzyl-3-methylaniline is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
N,N-dibenzyl-3-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c1-18-9-8-14-21(15-18)22(16-19-10-4-2-5-11-19)17-20-12-6-3-7-13-20/h2-15H,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARABZLFYTAEJHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397116 | |
Record name | Benzenemethanamine, N-(3-methylphenyl)-N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55197-79-0 | |
Record name | Benzenemethanamine, N-(3-methylphenyl)-N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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